N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide
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Overview
Description
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide, also known as ABT-288, is a novel nicotinic acetylcholine receptor agonist that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders.
Mechanism of Action
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is highly expressed in the hippocampus and prefrontal cortex, brain regions that are critical for learning and memory. Activation of the α7 receptor by N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide leads to an increase in the release of acetylcholine and other neurotransmitters, which enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide has been shown to improve cognitive function and memory performance in preclinical models of cognitive impairment. In addition, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide has been shown to increase the release of acetylcholine and other neurotransmitters in the brain, which enhances synaptic plasticity and improves cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide is its selectivity for the α7 nicotinic acetylcholine receptor, which reduces the risk of off-target effects. However, one limitation of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide is its relatively short half-life, which may require frequent dosing in clinical studies.
Future Directions
For N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide include further preclinical studies to optimize dosing and evaluate its efficacy in various neurological disorders. In addition, clinical studies are needed to evaluate the safety and efficacy of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide in humans. Further research is also needed to explore the potential of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide as a therapeutic agent for other cognitive disorders.
Synthesis Methods
The synthesis of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide involves a multistep process that starts with the reaction of 2,6-dimethoxynicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(3-hydroxy-1-piperidinyl)-3-pyridinecarboxaldehyde in the presence of a base to yield the desired product, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide.
Scientific Research Applications
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide has been shown to improve cognitive function and memory performance in a dose-dependent manner.
properties
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-2,6-dimethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-26-16-8-7-15(19(22-16)27-2)18(25)21-11-13-5-3-9-20-17(13)23-10-4-6-14(24)12-23/h3,5,7-9,14,24H,4,6,10-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFIKIZIJFMALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NCC2=C(N=CC=C2)N3CCCC(C3)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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